molecular formula C12H14N2O B12597545 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- CAS No. 651314-05-5

1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-

Cat. No.: B12597545
CAS No.: 651314-05-5
M. Wt: 202.25 g/mol
InChI Key: UXZHLSLHJNIGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.

Preparation Methods

The synthesis of 1-Azabicyclo[420]octane, 6-(5-isoxazolylethynyl)- typically involves multiple steps, starting from readily available precursorsKey steps may involve cyclization reactions, selective functional group transformations, and the use of specific catalysts to achieve the desired stereochemistry .

Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Properties

CAS No.

651314-05-5

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-[2-(1-azabicyclo[4.2.0]octan-6-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C12H14N2O/c1-2-9-14-10-7-12(14,5-1)6-3-11-4-8-13-15-11/h4,8H,1-2,5,7,9-10H2

InChI Key

UXZHLSLHJNIGRG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCC2(C1)C#CC3=CC=NO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.